molecular formula C8H4FNO2 B2662370 4-Fluoro-3-formyl-2-hydroxybenzonitrile CAS No. 1427382-21-5

4-Fluoro-3-formyl-2-hydroxybenzonitrile

Cat. No.: B2662370
CAS No.: 1427382-21-5
M. Wt: 165.123
InChI Key: XOZGOHSNZRHDCV-UHFFFAOYSA-N
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Description

4-Fluoro-3-formyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H4FNO2 It is characterized by the presence of a fluoro group, a formyl group, and a hydroxy group attached to a benzonitrile core

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-formyl-2-hydroxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-formyl-2-hydroxybenzonitrile has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-2-hydroxybenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the formyl and hydroxy groups can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-formyl-2-hydroxybenzonitrile is unique due to the presence of both formyl and hydroxy groups on the same aromatic ring, which allows for a broader range of chemical reactions and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Fluoro-3-formyl-2-hydroxybenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula: C8H6FNO2
  • CAS Number: 1427382-21-5
  • Molecular Weight: 167.14 g/mol

The compound features a hydroxyl group, a formyl group, and a fluorine atom, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes, leading to cell death.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It activates caspase pathways and inhibits cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK.

Case Studies

  • Study on Antimicrobial Efficacy:
    • Researchers conducted a series of tests on bacterial strains, demonstrating that this compound inhibited growth at concentrations as low as 50 µg/mL.
    • The compound was found to be particularly effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Anticancer Research:
    • In a cell line study involving breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in the percentage of apoptotic cells after treatment with this compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction:
    • By activating apoptotic pathways, it promotes programmed cell death in cancer cells.
  • Cell Membrane Disruption:
    • Its interaction with bacterial membranes leads to structural damage, ultimately causing cell lysis.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Mechanism of Action
AntimicrobialMRSA50Inhibition of cell wall synthesis
AntimicrobialE. coli100Enzyme inhibition
AnticancerMCF-7 (Breast Cancer)N/AInduction of apoptosis

Properties

IUPAC Name

4-fluoro-3-formyl-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-7-2-1-5(3-10)8(12)6(7)4-11/h1-2,4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZGOHSNZRHDCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427382-21-5
Record name 4-fluoro-3-formyl-2-hydroxybenzonitrile
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